molecular formula C4H5NaO3 B565201 alpha-Ketobutyric Acid-d2 Sodium Salt CAS No. 1007476-82-5

alpha-Ketobutyric Acid-d2 Sodium Salt

Cat. No. B565201
CAS RN: 1007476-82-5
M. Wt: 126.083
InChI Key: SUAMAHKUSIHRMR-IYPYQTRPSA-M
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Description

Alpha-Ketobutyric Acid-d2 Sodium Salt is a short-chain keto acid and a precursor for making isoleucine . It is commonly used for methyl-labeling in NMR-based applications . It is also a labeled substrate for the determination of lactate dehydrogenase isoenzymes .


Synthesis Analysis

This compound is used for proteomics research . It is also used in the preparation of metal complexes such as lanthanide poly (imino carboxylate) complexes and half-sandwich complexes .


Molecular Structure Analysis

The molecular formula of this compound is C4H3D2NaO3 . The molecular weight is 126.08 .


Chemical Reactions Analysis

This compound is a substrate for the determination of lactate dehydrogenase isoenzymes . It is also one of the degradation products of threonine, produced by the catabolism of the amino acid by threonine dehydratase .


Physical And Chemical Properties Analysis

This compound is a white powder . It should be stored in a freezer at -20°C and protected from light .

Scientific Research Applications

Metabolic and Biochemical Research

Alpha-Ketobutyric Acid-d2 Sodium Salt plays a crucial role in metabolic and biochemical research. It is involved in the tricarboxylic acid (TCA) cycle, an essential energy-producing pathway in cellular metabolism. Studies highlight its importance in understanding the intricacies of metabolic diseases, including diabetes and metabolic syndrome. Research focusing on the TCA cycle intermediates, including alpha-Ketoglutaric acid, provides insights into the regulation of energy metabolism and potential therapeutic targets for metabolic disorders (Meng et al., 2022).

Biotechnological Production

In biotechnology, there's significant interest in optimizing the production of this compound and related compounds. Techniques involving pathway engineering, such as enhancing carbon commitment to alpha-Ketoglutarate and blocking competing pathways, are under investigation to improve yield and titer in microbial strains like Yarrowia lipolytica. These approaches aim to overcome challenges in producing these compounds at an industrial scale, demonstrating the potential of biotechnological methods in synthesizing valuable biochemicals efficiently (Guo et al., 2016).

Clinical Implications and Therapeutic Potential

The research extends to exploring the therapeutic potential of this compound in clinical settings. Its role in the TCA cycle and amino acid metabolism suggests its involvement in various disease processes and potential as a novel drug for clinical treatment, particularly in age-related diseases. The compound's ability to influence cellular metabolism and energy production positions it as a candidate for addressing metabolic dysfunctions and related disorders (Meng et al., 2022).

Nutrition and Supplementation

This compound and its derivatives have applications in nutrition and supplementation, focusing on muscle mass maintenance and recovery. Derivatives like beta-Hydroxy-beta-methylbutyrate (HMB), related to leucine metabolism, are studied for their roles in reducing protein degradation and supporting muscle cell recovery. These findings are particularly relevant for individuals engaging in resistance exercise, highlighting the compound's potential in improving physical health and performance (Alon et al., 2002).

Mechanism of Action

Target of Action

Alpha-Ketobutyric Acid-d2 Sodium Salt, also known as Sodium;3,3-dideuterio-2-oxobutanoate, primarily targets the branched-chain alpha-keto acid dehydrogenase complex . This complex plays a crucial role in the metabolism of several amino acids, including leucine, isoleucine, and valine.

Mode of Action

The compound interacts with its target by being transported into the mitochondrial matrix, where it is converted to propionyl-CoA by the branched-chain alpha-keto acid dehydrogenase complex . This conversion is a key step in the catabolic pathway of some amino acids.

Biochemical Pathways

The biochemical pathway affected by this compound involves the metabolism of certain amino acids. After the compound is converted to propionyl-CoA, further mitochondrial reactions produce succinyl-CoA . This is first achieved through the enzyme mitochondria propionyl-CoA carboxylase with biotin as a cofactor to produce (S)-methylmalonyl-CoA .

Result of Action

The molecular and cellular effects of this compound’s action involve the metabolism of certain amino acids and the production of energy within the cell. By being converted to propionyl-CoA and subsequently to succinyl-CoA, the compound plays a role in the citric acid cycle, a crucial biochemical pathway for energy production .

Safety and Hazards

Alpha-Ketobutyric Acid-d2 Sodium Salt may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Biochemical Analysis

Biochemical Properties

Alpha-Ketobutyric Acid-d2 Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for the determination of lactate dehydrogenase isoenzymes . The nature of these interactions is crucial for its function and the biochemical reactions it participates in.

Subcellular Localization

The information provided here is based on the current understanding and should be interpreted in the context of the scientific literature .

properties

IUPAC Name

sodium;3,3-dideuterio-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3.Na/c1-2-3(5)4(6)7;/h2H2,1H3,(H,6,7);/q;+1/p-1/i2D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAMAHKUSIHRMR-IYPYQTRPSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)C(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675984
Record name Sodium 2-oxo(3,3-~2~H_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1007476-82-5
Record name Sodium 2-oxo(3,3-~2~H_2_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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